N,N-dimethylcyclopropanesulfonamide
CAS No.: 146475-54-9
Cat. No.: VC0115256
Molecular Formula: C5H11NO2S
Molecular Weight: 149.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146475-54-9 |
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Molecular Formula | C5H11NO2S |
Molecular Weight | 149.208 |
IUPAC Name | N,N-dimethylcyclopropanesulfonamide |
Standard InChI | InChI=1S/C5H11NO2S/c1-6(2)9(7,8)5-3-4-5/h5H,3-4H2,1-2H3 |
Standard InChI Key | SWQZWHWDJOOMNO-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1CC1 |
Introduction
Physical and Chemical Properties
N,N-Dimethylcyclopropanesulfonamide is an organic compound with diverse chemical applications. Its molecular structure combines the unique properties of cyclopropane rings with sulfonamide functionality.
Basic Identification
N,N-Dimethylcyclopropanesulfonamide has the following identification parameters:
Structural Characteristics
The compound features a cyclopropane ring with a sulfonamide functional group attachment. The nitrogen atom of the sulfonamide carries two methyl groups, making it a tertiary sulfonamide. The cyclopropane structure introduces significant ring strain, which influences the chemical reactivity of the molecule.
Physical Properties
Though limited specific information is available in the literature, based on its chemical structure and similar compounds, N,N-dimethylcyclopropanesulfonamide is expected to have the following physical properties:
Chemical Reactivity
The chemical behavior of N,N-dimethylcyclopropanesulfonamide is influenced by both the cyclopropane ring and the sulfonamide functionality:
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The cyclopropane ring introduces unique strain and reactivity due to its three-membered configuration
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The sulfonamide group provides possibilities for hydrogen bonding and nucleophilic reactions
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The N,N-dimethyl substitution pattern affects the electron distribution and reactivity of the nitrogen atom
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May participate in various chemical reactions, including nucleophilic substitutions and coupling reactions
Industrial Production Method
For industrial-scale production, a process similar to that described for cyclopropyl sulfonamide might be employed:
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The conversion of chloropropane sulfonyl chloride with a suitable nitrogen source
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Subsequent ring closure to form the cyclopropane ring
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Introduction of the N,N-dimethyl groups through appropriate chemical transformations
Alternative Synthetic Approaches
Alternative approaches to synthesizing cyclopropane structures include:
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Simmons-Smith cyclopropanation reactions, which involve stereospecific conversion of alkenes into cyclopropanes using diiodomethane and zinc-copper couple
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Nitrogen ylide-mediated cyclopropanation methods, which have shown success with other cyclopropane derivatives
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Modification of existing cyclopropane sulfonamides through N-alkylation procedures
Applications and Uses
The combination of cyclopropane and sulfonamide moieties in N,N-dimethylcyclopropanesulfonamide makes it potentially useful in various applications.
Building Block in Organic Synthesis
N,N-Dimethylcyclopropanesulfonamide and related compounds serve as versatile building blocks in synthetic organic chemistry:
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Cyclopropyl sulfonamides are described as "versatile building blocks for many biologically active compounds"
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They can participate in various chemical reactions including nucleophilic substitutions and coupling reactions
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The strained cyclopropane ring provides unique reactivity patterns that can be exploited in complex molecule synthesis
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The sulfonamide functional group serves as a useful handle for further chemical elaboration
Structure-Activity Relationships
The structural features of N,N-dimethylcyclopropanesulfonamide contribute significantly to its chemical and potential biological properties.
Impact of Cyclopropane Ring
The cyclopropane moiety imparts several important characteristics:
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The ring strain associated with cyclopropane results in unique physical, chemical, and biological properties
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Cyclopropanes exhibit special conformational preferences, such as the "bisected conformation" observed in arylcyclopropanes, unless steric repulsions prevent this arrangement
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The high energy of the strained bonds can contribute to increased reactivity in certain chemical transformations
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Cyclopropane derivatives often show enhanced metabolic stability in biological systems compared to their open-chain analogs
Influence of Sulfonamide Group
The sulfonamide functional group contributes significantly to the compound's properties:
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Sulfonamides can act as hydrogen bond acceptors through their oxygen atoms
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The N,N-dimethyl substitution pattern affects the basicity and nucleophilicity of the nitrogen atom
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The sulfonyl group imparts electron-withdrawing character that influences the reactivity of adjacent functional groups
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Sulfonamides generally exhibit good stability under physiological conditions, making them attractive for pharmaceutical applications
Comparison with Related Compounds
Research Findings and Development
Research on N,N-dimethylcyclopropanesulfonamide and related compounds has expanded our understanding of their synthesis, properties, and potential applications.
Synthetic Methodology Advancements
Recent developments in the synthesis of cyclopropane derivatives have potential implications for N,N-dimethylcyclopropanesulfonamide:
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Novel cyclopropanation methods using nitrogen ylides have been developed, providing efficient routes to cyclopropane carboxylic acid derivatives
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Simmons-Smith cyclopropanation continues to be a valuable method for stereospecific conversion of alkenes into cyclopropanes
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Improved methods for directly functionalizing cyclopropane rings could potentially simplify the synthesis of complex cyclopropane sulfonamides
Structural Studies
Research into the structural characteristics of cyclopropane-containing compounds provides insights applicable to N,N-dimethylcyclopropanesulfonamide:
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X-ray crystallographic experiments on arylcyclopropanes have elucidated conformational preferences of cyclopropyl groups
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Studies of bisected versus perpendicular conformations in cyclopropane derivatives help explain their reactivity patterns
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Understanding these conformational preferences is crucial for predicting and interpreting the chemical behavior of compounds like N,N-dimethylcyclopropanesulfonamide
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